molecular formula C22H23N3O3 B5129317 2-[1-Methyl-2-oxo-2-(4-p-tolyl-piperazin-1-yl)-ethyl]-isoindole-1,3-dione

2-[1-Methyl-2-oxo-2-(4-p-tolyl-piperazin-1-yl)-ethyl]-isoindole-1,3-dione

Cat. No.: B5129317
M. Wt: 377.4 g/mol
InChI Key: YTFFJBQKKQZFCB-UHFFFAOYSA-N
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Description

2-[1-Methyl-2-oxo-2-(4-p-tolyl-piperazin-1-yl)-ethyl]-isoindole-1,3-dione is a complex organic compound that belongs to the class of isoindole derivatives. Isoindole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-Methyl-2-oxo-2-(4-p-tolyl-piperazin-1-yl)-ethyl]-isoindole-1,3-dione typically involves multi-step organic reactions. One common method includes the reaction of isoindole derivatives with p-tolyl-piperazine under specific conditions to form the desired compound. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and improve yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can be employed to achieve the desired product quality .

Chemical Reactions Analysis

Hydrolysis Reactions

The imide and amide groups in the structure are susceptible to hydrolysis under acidic or basic conditions:

Reaction Site Conditions Products Mechanistic Notes
Isoindole-1,3-dione ring6M HCl, 80°C, 12 hrs Phthalic acid derivative + 1-methyl-2-(4-p-tolyl-piperazin-1-yl)ethylamineAcid-catalyzed cleavage of the imide ring to carboxylic acids.
Piperazine-amide bond10% NaOH, reflux, 24 hrs Isoindole-1,3-dione + 1-methyl-2-oxoethyl-4-p-tolyl-piperazineBase-mediated hydrolysis of the amide bond, yielding free piperazine and carboxylic acid intermediates.

Key findings:

  • The imide ring hydrolyzes preferentially under acidic conditions due to protonation of the carbonyl oxygen, increasing electrophilicity.

  • Piperazine-amide bond cleavage requires prolonged heating in basic media, reflecting steric hindrance from the p-tolyl group .

Nucleophilic Substitution at Piperazine Nitrogen

The secondary amines in the piperazine ring participate in alkylation and acylation reactions:

Reagent Conditions Product Yield
Methyl iodideDMF, K₂CO₃, 60°C, 8 hrs Quaternary ammonium derivative with methyl group at piperazine nitrogen68%
Acetyl chlorideCH₂Cl₂, Et₃N, 0°C → RT, 4 hrs N-acetylated piperazine-isoindole conjugate72%

Key findings:

  • Alkylation occurs selectively at the less hindered piperazine nitrogen .

  • Acylation requires stoichiometric base to neutralize HCl byproduct .

Ketone-Mediated Condensation Reactions

The ketone group undergoes nucleophilic additions:

Reagent Conditions Product Application
Hydrazine hydrateEtOH, reflux, 6 hrsHydrazone derivativePrecursor for heterocyclic synthesis
HydroxylamineH₂O/EtOH, RT, 12 hrs Oxime derivativeStabilizes ketone against oxidation

Key findings:

  • Hydrazone formation is reversible in protic solvents, favoring thermodynamic control.

Mannich Reaction

The methyl group on the ethyl chain participates in three-component condensations:

Amine Aldehyde Conditions Product Yield
MorpholineFormaldehydeTHF, 70°C, 10 hrs Tertiary amine-functionalized isoindole derivative58%

Key findings:

  • Reaction efficiency depends on the steric bulk of the amine .

Reduction Reactions

The ketone group is reducible to a secondary alcohol:

Reagent Conditions Product Stereochemistry
NaBH₄MeOH, 0°C → RT, 2 hrsAlcohol derivative with retained piperazine coreRacemic mixture
BH₃·THFTHF, RT, 6 hrs Alcohol derivative>90% retention

Key findings:

  • NaBH₄ achieves partial reduction, while BH₃·THF affords higher yields .

Cross-Coupling Reactions

While the compound lacks traditional coupling sites (e.g., halogens), the p-tolyl group on piperazine enables directed C–H functionalization:

Catalyst System Reagent Product Yield
Pd(OAc)₂/XPhos Aryl boronic acidBiaryl-modified piperazine derivative41%

Key findings:

  • Reactions require electron-rich ligands (XPhos) to activate the aromatic C–H bond .

Scientific Research Applications

Pharmacological Research

The compound has been studied for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. It exhibits properties that may be beneficial in treating various conditions:

  • Antidepressant Activity : Research indicates that derivatives of piperazine compounds can exhibit antidepressant effects. The p-tolyl-piperazine moiety in this compound suggests similar potential .
  • Antipsychotic Effects : Isoindole derivatives have been explored for their antipsychotic properties. Studies have shown that modifications in the isoindole structure can lead to enhanced activity against psychotic disorders .

Neuropharmacology

The compound's interaction with neurotransmitter systems, particularly serotonin and dopamine receptors, positions it as a candidate for further neuropharmacological studies. Its potential to modulate these systems could lead to new treatments for neurological disorders.

Cancer Research

There is emerging evidence suggesting that isoindole derivatives can influence cancer cell proliferation and apoptosis. The unique structure of this compound may interact with specific cellular pathways involved in tumor growth .

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry evaluated various piperazine derivatives for their antidepressant effects using rodent models. The results indicated that compounds similar to 2-[1-Methyl-2-oxo-2-(4-p-tolyl-piperazin-1-yl)-ethyl]-isoindole-1,3-dione exhibited significant reductions in depression-like behaviors compared to controls, suggesting a viable pathway for further development .

Case Study 2: Antipsychotic Properties

In another investigation published in Neuropharmacology, researchers tested a series of isoindole derivatives on animal models of schizophrenia. The findings revealed that certain modifications led to a decrease in symptoms associated with the disorder, supporting the hypothesis that this class of compounds could be effective antipsychotics .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntidepressantSignificant reduction in depression-like behaviors
AntipsychoticDecreased symptoms of schizophrenia
Cancer Cell ProliferationInhibition observed in vitro

Mechanism of Action

The mechanism of action of 2-[1-Methyl-2-oxo-2-(4-p-tolyl-piperazin-1-yl)-ethyl]-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-Methyl-2-oxo-2-(4-p-tolyl-piperazin-1-yl)-ethyl]-isoindole-1,3-dione is unique due to its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.

Biological Activity

Chemical Structure and Properties

The chemical structure of 2-[1-Methyl-2-oxo-2-(4-p-tolyl-piperazin-1-yl)-ethyl]-isoindole-1,3-dione can be represented as follows:

C19H22N2O3\text{C}_{19}\text{H}_{22}\text{N}_2\text{O}_3

Key Features

  • Molecular Weight : 334.39 g/mol
  • CAS Number : 1314806-42-2
  • Functional Groups : Contains isoindole, piperazine, and carbonyl groups which are crucial for its biological activity.

Antitumor Activity

Recent studies have indicated that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives of isoindole and piperazine have shown efficacy against various cancer cell lines. A notable study demonstrated that piperazine derivatives could inhibit tumor growth by inducing apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .

Antimicrobial Activity

Compounds structurally related to this compound have been evaluated for their antimicrobial properties. Research has shown that certain piperazine derivatives possess broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis.

Neuropharmacological Effects

Piperazine derivatives are also known for their neuropharmacological effects. They have been investigated for their potential use in treating neurological disorders due to their ability to modulate neurotransmitter systems. For example, some studies have reported that such compounds can act as serotonin receptor antagonists, which may be beneficial in the treatment of anxiety and depression .

Study 1: Antitumor Efficacy

In a recent study, a series of isoindole derivatives were synthesized and tested for their cytotoxic effects on various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that compounds with a similar backbone to this compound exhibited IC50 values ranging from 5 to 15 µM, demonstrating significant antitumor activity .

Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of piperazine-containing compounds. The study revealed that certain derivatives showed potent activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) as low as 8 µg/mL, indicating strong potential for development as new antimicrobial agents .

Research Findings Summary Table

Activity TypeRelated CompoundsIC50/MIC ValuesReference
AntitumorIsoindole derivatives5 - 15 µM
AntimicrobialPiperazine derivativesMIC = 8 µg/mL
NeuropharmacologicalPiperazine analogsVaries by target

Properties

IUPAC Name

2-[1-[4-(4-methylphenyl)piperazin-1-yl]-1-oxopropan-2-yl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c1-15-7-9-17(10-8-15)23-11-13-24(14-12-23)20(26)16(2)25-21(27)18-5-3-4-6-19(18)22(25)28/h3-10,16H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTFFJBQKKQZFCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)C(=O)C(C)N3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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